6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane

Dopamine receptor agonism Peripheral cardiovascular pharmacology Structure–activity relationship

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane (CAS 102520-47-8, also known as 6-3-IMDASD) is a synthetic spirocyclic compound belonging to the 1,4-dioxa-7-azaspiro[4.5]decane class, characterized by a 3-indolylmethyl substituent at the 6-position of the spiro ring system. First reported alongside its 4-indolylmethyl and benzyl congeners in a 1986 structure–activity relationship (SAR) study, the compound was evaluated as a potential peripheral dopamine agonist in vivo.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 102520-47-8
Cat. No. B010921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
CAS102520-47-8
Synonyms6-(3-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
6-3-IMDASD
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCN1CCCC2(C1CC3=CNC4=CC=CC=C43)OCCO2
InChIInChI=1S/C17H22N2O2/c1-19-8-4-7-17(20-9-10-21-17)16(19)11-13-12-18-15-6-3-2-5-14(13)15/h2-3,5-6,12,16,18H,4,7-11H2,1H3
InChIKeyVFKWEGRQSUYGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview: 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane (CAS 102520-47-8)


6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane (CAS 102520-47-8, also known as 6-3-IMDASD) is a synthetic spirocyclic compound belonging to the 1,4-dioxa-7-azaspiro[4.5]decane class, characterized by a 3-indolylmethyl substituent at the 6-position of the spiro ring system [1]. First reported alongside its 4-indolylmethyl and benzyl congeners in a 1986 structure–activity relationship (SAR) study, the compound was evaluated as a potential peripheral dopamine agonist in vivo [1][2]. Its structural distinction—the attachment point of the indole moiety—directly determines its pharmacological profile relative to closely related analogs, making informed procurement decisions dependent on understanding these differential biological properties.

Why Generic Substitution Fails for 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane in Research Applications


Within the 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane series, the position of the indolylmethyl group (3- versus 4-) is not a minor structural nuance but a decisive determinant of pharmacological activity [1]. The same study that introduced these compounds demonstrated that the 4-indolylmethyl analog (11) exhibits potent peripheral dopamine agonism comparable to apomorphine, whereas the 3-indolylmethyl analog (15) is a weak agonist that additionally produces adrenergic side effects at doses required to elicit any dopamine response [1]. Consequently, a researcher or industrial buyer cannot substitute one congener for another without fundamentally altering the biological outcome of the experiment or development program. The quantitative evidence below establishes exactly where and why these differences matter for compound selection.

Quantitative Differential Evidence: 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane vs. Closest Analogs


Peripheral Dopamine Agonist Potency: 3-Indolylmethyl vs. 4-Indolylmethyl vs. Benzyl Analogs

In the cat cardioaccelerator nerve assay, the 3-indolylmethyl analog (15, target compound CAS 102520-47-8) exhibited only weak peripheral dopamine agonist activity compared to the 4-indolylmethyl analog (11, CAS 102535-14-8). At a dose of 3.5 µmol/kg i.v., compound 15 produced only 22% inhibition of nerve stimulation, and at >4.0 µmol/kg it showed 15% inhibition, whereas compound 11 attained 48% inhibition at 0.105 µmol/kg and 79% inhibition at 0.315 µmol/kg, yielding an ID50 of 0.095 µmol/kg [1]. The benzyl analog (18) was also weak, with an ID50 of 4.60 µmol/kg [1]. Apomorphine, the reference agonist, displayed an ID50 of 0.0348 µmol/kg in the same assay [1]. The paper's authors explicitly concluded that both 15 and 18 are "weak peripheral dopamine agonists" relative to 11 [1].

Dopamine receptor agonism Peripheral cardiovascular pharmacology Structure–activity relationship

Adrenergic Side-Effect Liability: 3-Indolylmethyl vs. 4-Indolylmethyl Differentiation

Beyond potency differences, the 3-indolylmethyl analog (15) and the benzyl analog (18) exhibited adrenergic activity at the doses required to elicit dopamine agonist effects, whereas the 4-indolylmethyl analog (11) did not [1]. The Brubaker and Colley study explicitly states that "at the doses required to elicit dopamine agonist activity, the former [compounds 15 and 18] exhibit some adrenergic activity" [1]. This adrenergic liability manifests as increased arterial pressure and slightly increased heart rate at the tested doses, as noted in the table footnotes for compound 11 at its highest dose, indicating that even compound 11 shows dose-limiting adrenergic effects, but the threshold is far higher than for compound 15, where adrenergic effects appear at the doses needed for any observable dopamine agonism [1].

Adrenergic receptor selectivity Dopamine receptor selectivity Off-target pharmacology

Absence of Central Nervous System Dopamine Activity Across All Series Congeners

All three 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane congeners—the 3-indolylmethyl (15), 4-indolylmethyl (11), and benzyl (18) analogs—failed to produce rotational behavior in rats with unilateral nigrostriatal lesions at a dose of 4.0 mg/kg, and none antagonized apomorphine-induced rotations in the same assay [1]. Furthermore, compound 11 was tested for its ability to displace [³H]spiroperidol (2 nM) from rat striatal tissue and was found inactive in this D2 receptor binding assay [1]. This establishes a class-level property: the 1,4-dioxa-7-azaspiro[4.5]decane scaffold, regardless of 6-position aromatic substitution, does not confer centrally active dopamine agonism or antagonism.

Central nervous system penetration Dopamine D2 receptor binding Blood–brain barrier permeability

Chemical Stability Profile: Acid Resistance of the 1,4-Dioxa-7-azaspiro[4.5]decane Spiroketal System

The 1,4-dioxa-7-azaspiro[4.5]decane ring system exhibits exceptional chemical stability under acidic conditions that would hydrolyze typical ketals. Compound 11 (4-indolylmethyl analog) was recovered unchanged in quantitative yield after stirring in 6 N HCl at 25 °C for 12 hours, and compound 17 (the N-methyl benzyl analog) showed no detectable hydrolysis after refluxing in 1 N HCl/THF for 1 hour [1]. While these stability tests were conducted on specific congeners, the stability is attributed to the spiroketal ring system itself, making this a class-level property applicable to compound 15 as well. This is in notable contrast to standard ethylene ketals, which readily hydrolyze under acidic conditions.

Chemical stability Spiroketal hydrolysis resistance Formulation compatibility

SAR Principle: 4-(2-Aminoethyl)indole Moiety Confers Superior Dopamine Agonism Over the 3-(2-Aminoethyl)indole Moiety

The Brubaker and Colley study explicitly articulates the key SAR finding differentiating the 3-indolylmethyl and 4-indolylmethyl isomers: "the difference in dopamine agonist activity displayed by 15 and 18 suggests that perhaps the 4-(2-aminoethyl)indole moiety may contribute more significantly to dopamine agonist activity than does the 3-(2-aminoethyl)indole moiety when present in this spirodecane ring system" [1]. This hypothesis directly links the positional isomerism of the indole attachment to the observed >37-fold difference in potency. The 4-substituted indole positions the nitrogen in a spatial orientation that better mimics the m-hydroxy group of dopamine or the 11-hydroxy group of apomorphine, as discussed in the paper's introduction regarding the ergoline–aporphine dopamine pharmacophore model [1].

Structure–activity relationship Indole positional isomerism Dopamine pharmacophore

Evidence-Based Application Scenarios for 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane (CAS 102520-47-8)


Negative Control or Weak Agonist Comparator in Peripheral Dopamine Receptor SAR Studies

Compound 15 serves as an essential negative control or weak-agonist benchmark in SAR studies exploring the positional requirements of the indole attachment on the 1,4-dioxa-7-azaspiro[4.5]decane scaffold. Its >37-fold lower peripheral dopamine agonist potency relative to the 4-indolylmethyl isomer (11) [1] makes it the appropriate inactive or weakly active comparator when establishing that the 4-position indole attachment is critical for dopamine receptor activation. Procurement of both isomers (CAS 102520-47-8 and CAS 102535-14-8) as a matched pair is the minimal requirement for any study seeking to validate the 3- vs. 4-indolylmethyl positional hypothesis [1].

Adrenergic Receptor Cross-Reactivity Profiling in Cardiovascular Pharmacology

Because compound 15 exhibits adrenergic activity (increased arterial pressure, elevated heart rate) at the doses required to elicit its weak dopamine agonist effects, whereas compound 11 does not at its dopamine-active doses [1], compound 15 is a valuable tool for studying mixed dopaminergic–adrenergic pharmacology. Researchers investigating the structural determinants of dopamine–adrenergic receptor selectivity within the spirodecane class can use compound 15 to probe the adrenergic liability introduced by the 3-indolylmethyl substitution, with compound 11 serving as the more dopamine-selective comparator [1].

Chemical Stability Reference Standard for Spiroketal-Containing Compound Libraries

The exceptional acid stability of the 1,4-dioxa-7-azaspiro[4.5]decane core—demonstrated by quantitative recovery of compound 11 after 12 hours in 6 N HCl and no detectable hydrolysis of compound 17 in refluxing 1 N HCl/THF [1]—positions compound 15 (which shares this core) as a representative scaffold for stability benchmarking in spiroketal-containing compound libraries. Procurement of compound 15 is appropriate for laboratories developing formulation protocols or synthetic routes requiring acid-stable intermediates, where its stability profile differentiates this class from hydrolysis-prone standard ketals [1].

Peripherally Restricted Dopamine Receptor Tool in Ex Vivo Tissue Preparations

All three congeners in this series lack central nervous system dopamine activity, as demonstrated by their failure to produce rotational behavior in the rat nigrostriatal lesion model at 4.0 mg/kg and the inactivity of compound 11 in striatal [³H]spiroperidol displacement [1]. Compound 15, as the weakest peripheral dopamine agonist in the series, can serve as a peripherally restricted, dopamine-inactive control in ex vivo tissue bath experiments where exclusion of central confounds is critical and where its adrenergic properties must be accounted for in the experimental design [1].

Quote Request

Request a Quote for 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.